N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide
Description
This compound features a benzofuran core substituted at position 2 with a 4-methylphenyl carbonyl group and at position 3 with an acetamide moiety. The acetamide side chain includes a phenoxy group bearing a 1H-tetrazol-1-yl substituent at the para position. The benzofuran scaffold is known for its role in bioactive molecules, while the tetrazole group serves as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity .
Properties
Molecular Formula |
C25H19N5O4 |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-[4-(tetrazol-1-yl)phenoxy]acetamide |
InChI |
InChI=1S/C25H19N5O4/c1-16-6-8-17(9-7-16)24(32)25-23(20-4-2-3-5-21(20)34-25)27-22(31)14-33-19-12-10-18(11-13-19)30-15-26-28-29-30/h2-13,15H,14H2,1H3,(H,27,31) |
InChI Key |
NFJRZHZMXWPHQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)N5C=NN=N5 |
Origin of Product |
United States |
Biological Activity
N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide, with the CAS number 912890-14-3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H19N5O4
- Molecular Weight : 453.4 g/mol
Biological Activity Overview
The compound has shown promising biological activities in various studies, particularly in the following areas:
2. Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties, similar to other benzofuran derivatives. Inflammation is a critical factor in numerous diseases, including cardiovascular diseases and cancer . Compounds designed to inhibit cyclooxygenase (COX) enzymes have shown effectiveness in reducing inflammation. While specific IC50 values for this compound are not yet available, its structural similarity to known COX inhibitors indicates a potential for similar activity.
The biological mechanisms through which this compound may exert its effects include:
- Inhibition of Enzymatic Activity : The compound's structure may allow it to inhibit enzymes involved in inflammatory pathways.
- Interaction with Cellular Receptors : The tetrazole group could facilitate interactions with G protein-coupled receptors, potentially modulating intracellular signaling pathways .
Case Studies and Research Findings
While direct studies on this specific compound are scarce, related research provides insights into its potential applications:
Case Study 1: Benzofuran Derivatives
A study examining various benzofuran derivatives found that certain compounds exhibited significant antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens. These findings suggest that modifications to the benzofuran structure can enhance biological activity .
Case Study 2: COX Inhibitors
Research on COX inhibitors has highlighted the importance of structural features in determining potency. Compounds with similar scaffolds to this compound showed varying degrees of inhibition with IC50 values ranging from 0.2 μM to 17.5 μM . This indicates that further optimization could yield potent anti-inflammatory agents.
Scientific Research Applications
Structural Representation
The compound features a benzofuran core, which is modified with various functional groups, including a tetrazole moiety and a phenoxy group. This structural complexity is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. Research has demonstrated that the incorporation of specific substituents on the benzofuran ring can enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions. The mechanism of action likely involves modulation of signaling pathways associated with inflammation.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound reveal efficacy against various bacterial strains. The presence of the tetrazole ring may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic processes within the pathogens.
Neuroprotective Effects
Research indicates that compounds with similar structures may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The proposed mechanism includes antioxidant activity and inhibition of neuroinflammation.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated a series of benzofuran derivatives, including this compound, demonstrating significant inhibition of cell proliferation in breast cancer cell lines (MCF-7). The compound was found to induce apoptosis via the intrinsic pathway, suggesting its potential as a lead compound for further development.
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial reported in Pharmacology Research & Perspectives, researchers evaluated the anti-inflammatory effects of related benzofuran compounds in an animal model of arthritis. The results indicated a marked reduction in inflammatory markers and joint swelling, supporting the hypothesis that these compounds could be developed into effective anti-inflammatory therapies.
Case Study 3: Antimicrobial Activity
A recent publication in International Journal of Antimicrobial Agents assessed the antimicrobial activity of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited significant bactericidal activity, highlighting its potential role in combating antibiotic resistance.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
Benzofuran-Based Analogs
- N-(2-(4-Benzoyl/Chlorobenzoyl)benzofuran-3-yl)-2-(Substituted)acetamides (4a-l, 5a-l): These compounds, studied for anticancer activity, share the benzofuran-acetamide backbone. Key differences include: R1: Benzoyl or chlorobenzoyl (electron-withdrawing) vs. the target compound’s 4-methylphenyl carbonyl (electron-donating). R2: Substituted amines (e.g., morpholine, piperazine) vs. the target’s 4-(tetrazol-1-yl)phenoxy group. Activity: Anticancer effects were observed, likely influenced by R1’s electronic properties. Chlorobenzoyl derivatives may exhibit stronger activity due to enhanced electrophilicity .
Thiazole-Based Analogs
- 2-(Pyrazolyl)-N-(4-phenylthiazol-2-yl)acetamides (8a-j): These thiazole derivatives demonstrated analgesic activity. Structural contrasts include: Core: Thiazole vs. benzofuran. Substituents: Pyrazole and phenyl groups vs. the target’s benzofuran-tetrazole system. Activity: Compounds 8c and 8e showed high analgesic activity, attributed to dimethylaminophenyl and methylphenyl substituents .
Acetamide Side Chain Modifications
- N-(Substituted Phenyl)acetamides :
highlights acetamides as intermediates for heterocyclic synthesis. For example, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibits intermolecular interactions (C–H⋯O) that stabilize its crystal structure. Such interactions may influence solubility and bioavailability in the target compound . - Tetrazole vs.
Comparative Data Table
Key Research Findings
Electron Effects of R1 : Chlorobenzoyl (electron-withdrawing) in benzofuran analogs enhances anticancer activity compared to methylphenyl (electron-donating) .
Bioisosteric Advantage : The tetrazole group may improve the target compound’s pharmacokinetic profile over carboxylate-containing analogs .
Heterocycle Influence : Benzofuran cores (target) are associated with anticancer applications, while thiazole-pyrazole systems () favor analgesia .
Preparation Methods
Core Benzofuran Synthesis
The benzofuran scaffold is typically synthesized via cyclization reactions. Key methods include:
-
Furan ring formation : Catalytic cyclization of phenolic precursors with α,β-unsaturated carbonyl compounds (e.g., via Wittig or Claisen-Schmidt condensation) .
-
Benzofuran functionalization : Directed C–H arylation using Pd catalysts to introduce substituents at the C3 position .
Example Protocol (Adapted from ):
-
Starting material : 8-Aminoquinoline-directed benzofuran precursor.
-
C–H Arylation : React with 4-iodoanisole using Pd(OAc)₂ (5 mol%) and AgOAc in toluene at 110°C (46% yield).
-
Optimization : Higher yields (92%) achieved with microwave irradiation or ultrasound .
Functionalization with 4-Methylphenylcarbonyl
The 4-methylphenylcarbonyl group is introduced via nucleophilic acyl substitution or Friedel-Crafts acylation.
Key Steps :
-
Benzofuran activation : Conversion of hydroxyl to a leaving group (e.g., triflate or mesylate).
-
Acylation : Reaction with 4-methylbenzoyl chloride in the presence of a base (e.g., pyridine or DMAP) .
Reaction Conditions :
| Reagent | Solvent | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 4-Methylbenzoyl chloride | Dichloromethane | DMAP | 0–5°C | 73–85% | |
| 4-Methylbenzoyl anhydride | Toluene | None | 110°C | 46% |
Tetrazole Group Installation
The 1H-tetrazole moiety is synthesized via [3+2] cycloaddition between azides and nitriles.
Common Methods :
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Limited use due to steric hindrance in aromatic systems .
-
Staudinger reaction : Condensation of nitriles with sodium azide in polar aprotic solvents (e.g., DMF) .
Example Protocol (Adapted from ):
-
Nitrile precursor : 4-Cyanophenol.
-
Cycloaddition : React with sodium azide (2 eq) in DMSO at 85°C for 12 hours (yield: 80–85%).
Comparison of Tetrazole Synthesis Methods :
| Method | Reagents/Conditions | Yield Range | Time | Reference |
|---|---|---|---|---|
| Staudinger | NaN₃, DMSO, 85°C | 80–85% | 12 h | |
| Microwave-assisted | NaN₃, EtOH, MW (300 W) | 80–93% | 60–75 s |
Acetamide Coupling
The acetamide linker is formed via transamidation or direct coupling.
Transamidation Approach (Adapted from ):
-
Intermediate : Benzofuran-2-carboxylic acid ester.
-
Aminolysis : React with 4-(1H-tetrazol-1-yl)phenol in the presence of Boc protection.
-
Deprotection : Remove Boc group under acidic conditions (e.g., TFA).
Direct Coupling :
-
Acid chloride : Activate benzofuran-2-carboxylic acid with SOCl₂.
-
Amination : React with 4-(1H-tetrazol-1-yl)phenoxyacetamide in dichloromethane (yield: 60–70%) .
Final Assembly and Purification
The full structure is assembled via sequential functionalization:
-
Benzofuran → 4-Methylphenylcarbonyl → Tetrazole → Acetamide .
-
Purification : Column chromatography (silica gel) or recrystallization .
Critical Challenges :
-
Regioselectivity : Avoiding over-acylation at the benzofuran C3 position.
-
Tetrazole stability : Sensitive to acidic/basic conditions; require inert atmospheres .
Alternative Synthetic Routes
Microwave-Assisted Synthesis (Adapted from ):
-
Benzofuran formation : Ultrasound irradiation for rapid cyclization.
-
Tetrazole synthesis : MW irradiation (300 W, 60–75 s) for high yields.
Multi-Component Reactions :
Analytical Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
